molecular formula C5H6N2O2 B7798373 2-Methylpyrimidine-4,6(1h,5h)-dione

2-Methylpyrimidine-4,6(1h,5h)-dione

Cat. No.: B7798373
M. Wt: 126.11 g/mol
InChI Key: GNVCKXIBBIIFPE-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-4,6(1H,5H)-dione, also known as 2-methyl-4,6-dihydroxypyrimidine, is a heterocyclic organic compound with the molecular formula C5H6N2O2. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in various biological processes and are found in nucleic acids such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanoacetate with urea under specific conditions to form the pyrimidine ring. This process involves a two-step method of cyclization and methylation . The reaction conditions are optimized to improve yield and reduce by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of barbituric acid as a starting material. The barbituric acid is chlorinated using phosphorus oxychloride, followed by further reactions to introduce the methyl group at the 2-position . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as halogens, alkyl groups, or hydroxyl groups. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs leads to the disruption of cell division, making the compound a potential candidate for cancer therapy. Additionally, the compound can interact with nucleic acids, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Similar in structure but lacks the methyl group at the 2-position.

    2-Amino-4,6-dimethoxypyrimidine: Contains amino and methoxy groups instead of hydroxyl groups.

    4-Amino-2,6-dichloropyrimidine: Features amino and chloro substituents.

Uniqueness

2-Methylpyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and interact with nucleic acids sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

2-methyl-1H-pyrimidine-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H2,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVCKXIBBIIFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40497-30-1
Record name 2-Methyl-4,6-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40497-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Finely ground 2-methyl-4,5pyrimidindione (5.1 g, 0.05 mole) was dissolved in concentrated sulphuric acid (40 ml, 1.84 g/cm3) at 15-20° C. during vigorous stirring. At the same temperature nitric acid (8.0 ml, 1.52 g/cm3) was added over a 30-min period. After 3 h, the reaction mixture was poured into water. Within a few seconds, bright yellow crystals settled out (1,1-diamino-2,2-dinitroethylene). The precipitate were washed with water and dried at 50° C. 2.6 g 1,1-diamino-2,2-dinitroethylene was recovered (35% yield).
Name
2-methyl-4,5pyrimidindione
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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